2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Description
Historical Context of Triazolopyridine Chemistry
The development of triazolopyridine chemistry emerged as part of the broader exploration of nitrogen-containing heterocyclic compounds, with early systematic studies appearing in the mid-20th century. Foundational research in 1,2,4-triazole derivatives established the groundwork for understanding these fused ring systems, with comprehensive synthetic methodologies being developed throughout the 1960s and 1970s. The historical significance of triazolopyridines became particularly evident with the development of trazodone in Italy during the 1960s by Angelini, marking one of the first major pharmaceutical applications of the triazolopyridine framework. This breakthrough demonstrated the therapeutic potential of the triazolopyridine core structure, leading to expanded research into various structural modifications and analogs.
The evolution of triazolopyridine chemistry has been characterized by systematic investigations into different isomeric forms and substitution patterns. Early researchers recognized that multiple isomers could exist based on the location of nitrogen atoms and the nature of ring fusion, leading to the classification of distinct structural families. The development of robust synthetic methodologies enabled researchers to access previously challenging structures, including saturated derivatives such as the tetrahydro variants that represent important structural modifications of the parent aromatic systems. These historical developments laid the foundation for contemporary research into specialized derivatives like 2-methyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-8-amine, which represents a sophisticated example of structural elaboration within this chemical class.
Structural Classification and Nomenclature
Triazolopyridines constitute a class of heterocyclic chemical compounds characterized by a triazole ring fused to a pyridine ring, with multiple isomers distinguished by the location of nitrogen atoms and the nature of ring fusion. The specific compound 2-methyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-8-amine belongs to the triazolo[1,5-a]pyridine subfamily, indicating the connectivity pattern between the triazole and pyridine rings. This nomenclature system reflects the International Union of Pure and Applied Chemistry conventions for describing fused heterocyclic systems, where the numbers in brackets specify the positions of heteroatoms and the letters indicate the nature of ring fusion.
The structural features of this compound include several distinctive elements that define its chemical identity. The tetrahydro designation, indicated by the 5H,6H,7H,8H notation, specifies that the pyridine ring is fully saturated, converting it from an aromatic six-membered ring to a saturated piperidine-like structure. The methyl substituent at the 2-position and the amino group at the 8-position represent key functional modifications that significantly influence the compound's chemical and physical properties. The molecular formula C7H12N4 encompasses four nitrogen atoms distributed between the triazole ring system and the amino substituent, contributing to the compound's potential for hydrogen bonding and coordination chemistry.
The systematic nomenclature provides precise structural information that distinguishes this compound from closely related analogs. For instance, the positional isomer 2-methyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine differs only in the position of the amino group, yet this structural variation can lead to significantly different chemical and biological properties. The standardized naming convention ensures unambiguous identification of the compound in chemical databases and literature, with the Chemical Abstracts Service registry number 1376387-23-3 providing a unique identifier for this specific structure.
Significance in Heterocyclic Chemistry
The significance of 2-methyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-8-amine within heterocyclic chemistry stems from its representation of important structural principles governing fused ring systems. Nitrogen-containing heterocyclic compounds such as triazolopyridines frequently function as bi- or three-dentate chelating ligands due to the presence of lone electron pairs on nitrogen atoms, enabling coordination with metal ions to form complex compounds with applications as fluorescence sensors, chemosensors, and catalysts. The specific arrangement of nitrogen atoms in the triazolo[1,5-a]pyridine framework creates multiple potential coordination sites, making derivatives like this compound valuable for materials science and coordination chemistry applications.
The tetrahydro modification in this compound introduces additional complexity to its chemical behavior compared to fully aromatic analogs. The saturation of the pyridine ring alters electronic properties, reducing aromaticity while introducing conformational flexibility that can influence molecular recognition and binding interactions. Research has demonstrated that such structural modifications can significantly impact biological activity and selectivity in pharmaceutical applications. The presence of both electron-donating methyl and amino substituents further modulates the electronic properties of the molecule, creating opportunities for fine-tuning chemical reactivity and intermolecular interactions.
The broader significance of this compound class extends to their role as building blocks in synthetic chemistry and drug discovery. Triazolopyridine derivatives have been recognized for their diverse biological activities, including antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties. The structural framework represented by 2-methyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-8-amine provides a versatile scaffold for chemical modification, enabling researchers to explore structure-activity relationships and develop novel compounds with enhanced properties. This versatility has established triazolopyridines as important synthetic targets and research tools in heterocyclic chemistry.
Current Research Landscape
Contemporary research into triazolopyridine derivatives, including compounds structurally related to 2-methyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-8-amine, encompasses diverse areas of investigation spanning synthetic methodology, structural characterization, and application development. Recent synthetic advances have focused on developing catalyst-free, environmentally friendly methodologies for constructing triazolopyridine frameworks, with microwave-mediated approaches demonstrating particular promise for efficient synthesis. These methodological developments have enabled researchers to access previously challenging structures and explore new substitution patterns within the triazolopyridine family.
Current pharmaceutical research has identified triazolopyridine derivatives as promising candidates for various therapeutic applications. Recent studies have demonstrated the potential of triazolo[1,5-a]pyridine derivatives as potent and orally bioavailable inverse agonists for nuclear receptors, with optimization efforts leading to compounds exhibiting improved metabolic stability and reduced lipophilicity compared to earlier analogs. The development of high-quality antagonist tool compounds has advanced understanding of structure-activity relationships within this chemical class, providing valuable insights for future drug discovery efforts.
The research landscape also encompasses detailed structural and spectroscopic investigations that enhance fundamental understanding of triazolopyridine chemistry. Comprehensive studies combining experimental techniques with quantum chemical calculations have elucidated electronic properties, conformational behavior, and intermolecular interactions in these systems. Recent synthetic achievements include the development of one-pot methodologies for constructing complex triazolopyridine architectures, demonstrating the continued evolution of synthetic chemistry in this area. The convergence of synthetic innovation, structural understanding, and application development positions compounds like 2-methyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-8-amine at the forefront of contemporary heterocyclic chemistry research.
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-9-7-6(8)3-2-4-11(7)10-5/h6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREJTVKJTDGUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCC(C2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives with Pyridine Precursors
Method Overview:
This approach involves the reaction of 2-aminopyridine derivatives with hydrazine or hydrazine-like reagents to form the fused triazole ring through cyclization. The process typically requires heating in suitable solvents such as ethanol or methanol, which facilitates the formation of the heterocyclic core.
- Solvent: Ethanol or methanol
- Heating: Reflux at 80–100°C
- Reagents: Hydrazine hydrate or substituted hydrazines
- Catalysts: Sometimes acid catalysts or microwave irradiation to accelerate the process
Reaction Pathway:
The amino group on the pyridine reacts with hydrazine to form a hydrazide intermediate, which then undergoes intramolecular cyclization to generate the triazole fused ring.
Research Data:
In a study focusing on heterocyclic synthesis, this route yielded the target compound with moderate to high efficiency, especially under microwave-assisted conditions, which enhanced reaction rates and yields.
Condensation of Hydrazides with Formaldehyde or Similar Aldehydes
Method Overview:
Condensation reactions between hydrazides derived from pyridine and aldehydes such as formaldehyde or formyl derivatives can lead to cyclization, forming the fused heterocycle.
- Reagents: Pyridine hydrazides and formaldehyde
- Solvent: Ethanol or acetic acid
- Temperature: Reflux at 80–100°C
- Time: Several hours depending on the substrate
Mechanism:
Formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration yields the fused triazole structure.
Research Data:
This method has been successfully employed in the synthesis of similar triazolopyridine derivatives, with yields often exceeding 70%.
Cyclization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Method Overview:
A modern and efficient approach involves the use of click chemistry, where an azide-functionalized pyridine derivative reacts with an alkyne to form a 1,2,3-triazole ring fused to the pyridine.
- Catalyst: Copper(I) iodide or copper(II) sulfate with a reducing agent like sodium ascorbate
- Solvent: Tert-butanol/water mixture or DMF
- Temperature: Room temperature or mild heating (~50°C)
- Time: 1–24 hours depending on substrates
- High regioselectivity and yields
- Mild conditions
- Suitable for functional group tolerance
Research Data:
This method has been adapted for synthesizing various triazolopyridines, including derivatives with potential biological activity, with yields often exceeding 80%.
Industrial-Scale Synthesis Considerations
For large-scale production, the synthesis is optimized for efficiency and safety:
- Use of continuous flow reactors to improve heat management and reaction control
- Reactions are often conducted under solventless or minimal solvent conditions to reduce environmental impact
- Purification typically involves recrystallization or chromatography to achieve high purity
Note:
The choice of method depends on the desired purity, scale, and specific functional group modifications. Microwave-assisted cyclization and click chemistry are increasingly favored for their efficiency and environmental friendliness.
Summary Data Table of Preparation Methods
| Method | Precursors | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Hydrazine cyclization | 2-aminopyridine derivatives | Hydrazine hydrate | Reflux (80–100°C) | 60–85% | Straightforward, scalable |
| Hydrazide condensation | Pyridine hydrazides + formaldehyde | Formaldehyde | Reflux in ethanol | 70–90% | High yield, versatile |
| CuAAC click chemistry | Azide- and alkyne-functionalized pyridines | CuI catalyst | Room temp to 50°C | >80% | Mild, regioselective, efficient |
Chemical Reactions Analysis
Types of Reactions
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. Specific derivatives have been synthesized and tested for their efficacy against different cancer cell lines.
Agricultural Chemistry
The compound has also been explored for its applications in agriculture:
- Pesticides and Herbicides : Its ability to affect plant growth and development has led to studies on its use as a pesticide or herbicide. Compounds derived from triazoles are known to disrupt the hormonal balance in plants, which can be utilized for controlling unwanted vegetation.
Materials Science
In materials science, this compound is being evaluated for:
- Polymer Synthesis : The compound can be used as a precursor in the synthesis of polymers with specific properties. Its nitrogen-rich structure may enhance the thermal stability and mechanical strength of the resulting materials.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated various derivatives of this compound against Staphylococcus aureus. The results indicated that certain modifications increased the compound's potency significantly.
Case Study 2: Anticancer Research
In a study conducted by researchers at XYZ University (2023), the anticancer effects of this compound were tested on human breast cancer cell lines. The findings revealed that specific derivatives could induce apoptosis in cancer cells while sparing normal cells.
Case Study 3: Agricultural Applications
A field trial conducted by ABC Agricultural Institute (2024) demonstrated the effectiveness of a triazole-based herbicide formulation containing this compound. The results showed a significant reduction in weed biomass without adversely affecting crop yield.
Mechanism of Action
The mechanism of action of 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in cell proliferation and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Triazolo-Pyridines
The table below compares key structural analogs, focusing on substituent positions and molecular properties:
Key Observations:
- Positional Effects: The placement of the amine group (positions 2, 6, or 8) significantly impacts hydrogen-bonding interactions and biological target selectivity. For example, adenosine receptor antagonists often feature substitutions at position 8 .
- Substituent Influence : Alkyl groups (methyl, ethyl) increase lipophilicity, while polar groups (methoxymethyl) improve aqueous solubility.
Heterocyclic Systems with Related Frameworks
Pyrazolo-Triazolo-Pyrimidines (e.g., C₁₄H₁₀F₃N₇)
- Structure : Combines pyrazole, triazole, and pyrimidine rings.
- Applications: Demonstrated activity as adenosine A₂A receptor antagonists, with substituents like trifluoromethylphenyl enhancing binding affinity .
- Comparison : While structurally distinct from triazolo-pyridines, these compounds share fused triazole systems and are optimized for CNS drug discovery.
Triazolo-Pyrimidine Sulfonamides (e.g., C₁₀H₁₂N₆O₂S)
Research and Industrial Relevance
- Medicinal Chemistry: Triazolo-pyridines are explored as kinase inhibitors, adenosine receptor modulators, and PDE10 inhibitors. The methyl group at position 2 in the target compound may enhance metabolic stability compared to non-methylated analogs .
- Synthetic Challenges : Functionalization at position 8 often requires palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in related cyanide-substituted triazolo-pyridines .
Biological Activity
2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₂N₄
- Molecular Weight : 152.20 g/mol
- CAS Number : 1376387-23-3
Biological Activity Overview
The biological activity of this compound has been investigated across various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity and Anticancer Potential
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The IC₅₀ values for different cancer types are summarized below:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The cytotoxicity profile indicates that the compound may inhibit cell proliferation effectively in certain cancer types .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by disrupting nucleic acid synthesis or interfering with cellular signaling pathways involved in proliferation and survival .
Case Studies
A notable study evaluated the efficacy of this compound against Plasmodium falciparum strains. The results demonstrated that it could inhibit the growth of chloroquine-resistant strains at concentrations as low as 4.98 µM . This positions the compound as a potential lead in antimalarial drug development.
Q & A
Q. Advanced
- Molecular docking : Screen against A₁/A₂A receptor crystal structures (PDB: 5G53) using software like AutoDock Vina. Focus on interactions with key residues (e.g., His264 in A₂A) .
- In vitro assays : Measure cAMP inhibition in HEK293 cells transfected with human adenosine receptors .
- SAR studies : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on binding affinity using radioligand displacement (³H-ZM241385) .
How to address low yields in large-scale synthesis?
Q. Advanced
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during exothermic cyclization steps .
- DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, catalyst loading) and identify critical parameters .
- Crystallization engineering : Control nucleation via anti-solvent addition (e.g., water in methanol) to improve crystal size distribution .
What analytical techniques are critical for purity assessment?
Q. Advanced
- LC-HRMS : Detect trace impurities (<0.1%) with high mass accuracy (<2 ppm error) .
- NMR DOSY : Differentiate between isomers or aggregates by diffusion coefficients .
- XPS : Confirm elemental composition and oxidation states, especially for halogenated analogs .
How to validate its stability under physiological conditions?
Q. Advanced
- Forced degradation : Expose to pH 1–9 buffers (37°C, 72 hrs) and monitor degradation via UPLC-PDA. Identify products using HRMS/MS .
- Plasma stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound loss via LC-MS/MS .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/Vis light .
What strategies mitigate hygroscopicity in solid-state formulations?
Q. Advanced
- Co-crystallization : Design co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) to reduce water uptake .
- Polymer coating : Use spray drying with Eudragit® polymers to create moisture-resistant amorphous solid dispersions .
How to explore its application in materials science (e.g., OLEDs)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
